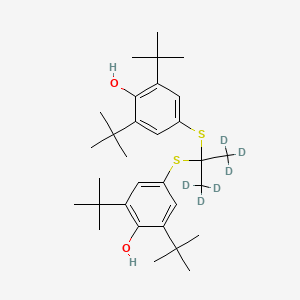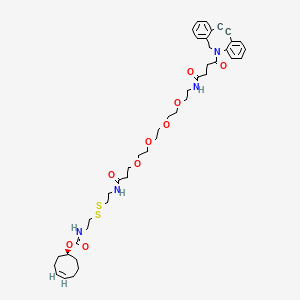
Glabrescone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glabrescone C: is a naturally occurring compound known for its potent anti-inflammatory properties. It is derived from plants in the Asteraceae family and has been identified as a sesquiterpene lactone. The compound exhibits strong biological activity by directly binding to IKKα/β, which are key regulators in the inflammatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glabrescone C involves several steps, starting from naturally sourced precursorsThe reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound, and large-scale synthesis often involves the use of bioreactors to cultivate the plant sources .
Chemical Reactions Analysis
Types of Reactions
Glabrescone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Glabrescone C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating inflammatory pathways and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions.
Industry: Studied for its potential use in developing new pharmaceuticals and as a natural product in various formulations
Mechanism of Action
The mechanism of action of Glabrescone C involves its direct binding to IKKα/β, which are key components of the NF-κB signaling pathway. By inhibiting these kinases, this compound effectively reduces the activation of NF-κB, leading to decreased production of pro-inflammatory cytokines. This mechanism highlights its potential as a powerful anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Parthenolide: Another sesquiterpene lactone with anti-inflammatory properties.
Costunolide: Known for its anti-cancer and anti-inflammatory activities.
Artemisinin: A well-known anti-malarial compound with additional anti-inflammatory effects.
Uniqueness of Glabrescone C
What sets this compound apart from these similar compounds is its specific binding affinity to IKKα/β, which makes it a highly targeted anti-inflammatory agent. Its unique structure also allows for the formation of various derivatives, each with potential therapeutic applications .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4R,6aR,9S,9aS,9bS)-6-formyl-9-hydroxy-9-(hydroxymethyl)-3-methylidene-2-oxo-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O7/c1-9(2)17(22)25-13-6-11(7-20)12-4-5-19(24,8-21)15(12)16-14(13)10(3)18(23)26-16/h6-7,12-16,21,24H,1,3-5,8H2,2H3/t12-,13+,14+,15-,16-,19+/m0/s1 |
InChI Key |
YFLYOZHSEQRORS-LFMDGEQZSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@@H]1C=C([C@@H]2CC[C@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)C=O |
Canonical SMILES |
CC(=C)C(=O)OC1C=C(C2CCC(C2C3C1C(=C)C(=O)O3)(CO)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)









![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
